molecular formula C15H22O3 B1243527 Heliannuol D CAS No. 161730-09-2

Heliannuol D

Cat. No. B1243527
CAS RN: 161730-09-2
M. Wt: 250.33 g/mol
InChI Key: BIIJJHXLFCDTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heliannuol D, also known as thdu, belongs to the class of organic compounds known as benzoxepines. These are organic compounds containing a benzene ring fused to an oxepine ring (an unsaturated seven-membered heterocycle with one oxygen atom replacing a carbon atom). Heliannuol D exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heliannuol D is primarily located in the membrane (predicted from logP). Outside of the human body, heliannuol D can be found in fats and oils and sunflower. This makes heliannuol D a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis and Biomimetic Methods

  • Heliannuol D, a natural product with a 7,10-heliannane skeleton from Helianthus annuus, has been synthesized using a new biomimetic method, which includes key steps like Fries rearrangement, Grignard reaction, and base-catalyzed cyclization (Macias et al., 2003).

Synthesis for Allelochemicals

  • Heliannuol D has been synthesized as part of the study of allelochemicals from Helianthus annus. This synthesis involves hydrogenolysis and fragmentation methods to produce intermediate compounds leading to heliannuol D (Tuhina et al., 2002).

Antiangiogenesis Activity

  • In silico research suggests that heliannuol D, among other heliannuols, has potential anti-angiogenic activity, particularly in the context of brain cancer. This is based on interactions with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis and cancer progression (Muti’ah et al., 2021).

Efficient Synthesis and Potential as Agrochemicals

  • An efficient synthesis of heliannuol D was achieved, highlighting its potential as a lead compound in the development of new herbicides due to its allelopathic nature. This synthesis is cost-effective and might facilitate the application of such compounds in agrochemicals (Zhang et al., 2013).

In Silico Prediction for Cancer Enzyme Inhibition

  • Heliannuol D has been studied in silico for its effects on the Dual PI3K/mTOR enzyme, which is significant in cell proliferation and growth. This suggests potential for anticancer activity, particularly in inhibiting enzymes involved in cancer progression (Mutiah et al., 2021).

properties

CAS RN

161730-09-2

Product Name

Heliannuol D

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-5,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-7-ol

InChI

InChI=1S/C15H22O3/c1-9-5-6-14(15(3,4)17)18-13-7-10(2)12(16)8-11(9)13/h7-9,14,16-17H,5-6H2,1-4H3

InChI Key

BIIJJHXLFCDTIZ-UHFFFAOYSA-N

SMILES

CC1CCC(OC2=C1C=C(C(=C2)C)O)C(C)(C)O

Canonical SMILES

CC1CCC(OC2=C1C=C(C(=C2)C)O)C(C)(C)O

melting_point

59-61°C

physical_description

Solid

synonyms

heliannuol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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